molecular formula C31H50N2O5 B3089420 Rocuronium Bromide Impurity 31 CAS No. 119302-22-6

Rocuronium Bromide Impurity 31

Cat. No. B3089420
CAS RN: 119302-22-6
M. Wt: 530.7 g/mol
InChI Key: LVJSVTWBHUSYSZ-OBIZLECESA-N
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Description

Rocuronium Bromide is a nondepolarizing neuromuscular blocking agent used as an adjunct to general anesthesia to facilitate both rapid sequence and routine tracheal intubation, and to provide skeletal muscle relaxation during surgery or mechanical ventilation .


Molecular Structure Analysis

Rocuronium Bromide is an aminosteroid non-depolarizing neuromuscular blocker. It was designed to be a weaker antagonist at the neuromuscular junction than pancuronium; hence its monoquaternary structure and its having an allyl group and a pyrrolidine group attached to the D ring quaternary nitrogen atom .


Chemical Reactions Analysis

Rocuronium Bromide undergoes various chemical reactions under different stress conditions such as acidic, basic, oxidative, thermal, and photolytic . The specific chemical reactions involving “Impurity 31” are not mentioned in the sources I found.


Physical And Chemical Properties Analysis

Rocuronium Bromide is a neuromuscular blocking agent that produces rapid muscle relaxation after intravenous injection. It exhibits intermediate duration of the blocking effect with rapid onset of action . The specific physical and chemical properties of “Impurity 31” are not available in the sources I found.

Mechanism of Action

Rocuronium Bromide acts by competing for cholinergic receptors at the motor end-plate. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium .

Safety and Hazards

Rocuronium Bromide is associated with the risk of developing allergic reactions in some high-risk patients, such as those with asthma . It is recommended to avoid contact with eyes, skin, and clothing, and to avoid ingestion and inhalation .

Future Directions

Rocuronium Bromide continues to be used in modern anaesthesia to facilitate tracheal intubation by providing skeletal muscle relaxation . Recently, Lupin Limited announced that its alliance partner Caplin Steriles Limited has received final approval from the United States Food and Drug Administration (U.S.FDA) for its Abbreviated new Drug Application (ANDA) Rocuronium Bromide Injection .

properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50N2O5/c1-20(34)37-28-17-22-7-8-23-24(31(22,4)19-27(28)33-13-15-36-16-14-33)9-10-30(3)25(23)18-26(29(30)38-21(2)35)32-11-5-6-12-32/h22-29H,5-19H2,1-4H3/t22-,23+,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJSVTWBHUSYSZ-OBIZLECESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5OC(=O)C)N6CCCC6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CCCC6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601115993
Record name Androstane-3,17-diol, 2-(4-morpholinyl)-16-(1-pyrrolidinyl)-, 3,17-diacetate, (2β,3α,5α,16β,17β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119302-22-6
Record name Androstane-3,17-diol, 2-(4-morpholinyl)-16-(1-pyrrolidinyl)-, 3,17-diacetate, (2β,3α,5α,16β,17β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119302-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androstane-3,17-diol, 2-(4-morpholinyl)-16-(1-pyrrolidinyl)-, 3,17-diacetate, (2β,3α,5α,16β,17β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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